Ethyl 7-bromo-7-octenoate
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Overview
Description
Ethyl 7-bromo-7-octenoate is a chemical compound belonging to the family of esters. It is characterized by its molecular formula C10H17BrO2 and a molecular weight of 249.15 g/mol . This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-7-octenoate can be synthesized through the esterification of 7-bromo-7-octenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromo-7-octenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 7-hydroxy-7-octenoate.
Reduction Reactions: The double bond in the octenoate moiety can be reduced to form ethyl 7-bromo-octanoate using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Major Products Formed:
Substitution: 7-hydroxy-7-octenoate.
Reduction: Ethyl 7-bromo-octanoate.
Scientific Research Applications
Ethyl 7-bromo-7-octenoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-bromo-7-octenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release 7-bromo-7-octenoic acid, which may interact with biological pathways .
Comparison with Similar Compounds
- Ethyl 7-chloro-7-octenoate
- Ethyl 7-iodo-7-octenoate
- Ethyl 7-fluoro-7-octenoate
Comparison: Ethyl 7-bromo-7-octenoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, leading to different substitution and elimination reaction pathways .
Properties
IUPAC Name |
ethyl 7-bromooct-7-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGNYJVCOLRHDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641094 |
Source
|
Record name | Ethyl 7-bromooct-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-25-0 |
Source
|
Record name | Ethyl 7-bromooct-7-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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